2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a chlorinated benzoic acid moiety. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines. The presence of the chloro substituent on the benzene ring may influence the reactivity and physical properties of the compound, making it a potentially useful intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been reported to be efficient, with the ability to selectively produce cis or trans isomers by adjusting reaction conditions . This suggests that the synthesis of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid could potentially be optimized in a similar manner, taking advantage of selective conditions to achieve the desired isomer. Optical resolution of the stereoisomers can be achieved through diastereomeric salt formation or chromatography on a chiral stationary phase .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid is not provided, ab initio calculations have been used to explain cis selectivity in the synthesis of structurally related compounds . Such computational methods could be applied to understand the electronic structure, conformational preferences, and steric effects in 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid, which would be valuable for predicting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known to be a versatile protecting group that can be introduced chemoselectively under mild conditions . The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been demonstrated as an effective reagent for the tert-butoxycarbonylation of amine hydrochlorides and phenols . This chemoselectivity and the mild reaction conditions are advantageous for the synthesis of compounds like 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid, as they minimize the risk of side reactions and degradation of sensitive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid would likely be influenced by both the Boc group and the chloro substituent. The Boc group is known to increase steric bulk and can affect the solubility and crystallinity of compounds . The chloro substituent can participate in various chemical reactions, such as nucleophilic aromatic substitution, and can also influence the acidity of the benzoic acid moiety. However, specific data on the physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid would require experimental determination.
Scientific Research Applications
Enantioselective Sensing
A study by Liu, Pestano, and Wolf (2008) demonstrates the application of related compounds in enantioselective sensing. They synthesized 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, which forms a highly fluorescent scandium complex used for the enantioselective sensing of chiral amino alcohols, showcasing the potential for analytical applications in enantiomeric excess measurements of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Synthesis of Amino Acids and Peptides
Heydari et al. (2007) utilized the tert-butoxycarbonyl moiety for the N-tert-butoxycarbonylation of amines. This process is crucial for the synthesis of N-Boc-protected amino acids, which are resistant to racemization during peptide synthesis and thus significant in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).
Polymerization Studies
Sutthasupa et al. (2007) conducted research on amino acid-derived novel norbornene diester derivatives, highlighting the role of tert-butoxycarbonyl moieties in polymerization. They successfully synthesized and polymerized these compounds using the Grubbs catalyst, demonstrating its relevance in the creation of high molecular weight polymers (Sutthasupa et al., 2007).
Future Directions
The future directions for “2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid” would likely involve its use in peptide synthesis and potentially in the synthesis of more complex bioactive molecules. The development of new synthetic methods and applications for Boc-protected amino acids is an active area of research .
properties
IUPAC Name |
5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJIXFKVVPTMPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363956 |
Source
|
Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid | |
CAS RN |
253677-29-1 |
Source
|
Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.